微酸A

描述

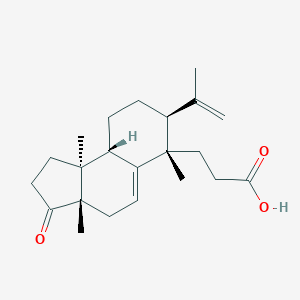

Micranoic acid A is a novel octanortriterpenoid, identified as a new group of triterpenes characterized by the loss of the entire C-17 side chain. This compound, along with micranoic acid B and other known compounds, was isolated from the leaves and stems of Schisandra micrantha, marking the first report of octanortriterpenoids isolated from the family Schisandraceae. The determination of its structure was achieved through comprehensive 1D and 2D NMR spectroscopic analysis, highlighting its unique molecular framework (Li, Han, Zhao, & Sun, 2003).

Synthesis Analysis

While specific synthetic pathways for micranoic acid A are not directly detailed in available literature, the synthesis of structurally complex triterpenoids often involves advanced organic synthesis techniques. These may include cyclic, stereocontrolled intramolecular cyclopropanation, Grubbs metathesis for constructing cyclopentenone moieties, and anion-mediated conjugate additions. Such methodologies highlight the challenges and intricacies involved in the synthesis of natural compounds with complex molecular architectures (Yu, Hu, & Nan, 2011).

科学研究应用

抗癌活性: Aravind 等人 (2014) 的一项研究发现,与微酸 A 相关的化合物 2-羟基-4-甲氧基-3,6-二甲基苯甲酸有效抑制癌细胞生长,并诱导癌细胞凋亡 (Aravind 等人,2014).

化学分析应用: 根据 Muller 等人 (2012) 的说法,微波诱导燃烧 (MIC) 已被用来分解活性药物成分,包括微酸 A,以准确测定药物中的溴和碘 (Muller 等人,2012).

新化合物的鉴定: Li 等人 (2003) 报告说,在五味子中发现的微酸 A 和 B 是新型的八氢萘三萜类化合物,是五味子科中首次报道的此类化合物 (Li 等人,2003).

抗菌特性: Akiyama 等人 (2001) 和 Zhou 等人 (2017) 的研究表明,与微酸 A 相关的化合物,如单宁酸和熊果酸,对包括金黄色葡萄球菌在内的多种菌株表现出抗菌特性 (Akiyama 等人,2001); (Zhou 等人,2017).

抗菌和抗氧化特性: Kuete 等人 (2009) 强调,各种植物的提取物,可能包括微酸 A 等化合物,已显示出抗菌和抗氧化活性,表明具有潜在的药物和化妆品应用 (Kuete 等人,2009).

癌症治疗诊断: Yang 等人 (2022) 讨论了一种可降解的磁性纳米平台,其中含有氢氧根离子,与癌症治疗相关,这可能与微酸 A 的治疗应用有关 (Yang 等人,2022).

作用机制

Target of Action

Micranoic Acid A is a novel octanortriterpenoid The primary targets of Micranoic Acid A are not explicitly mentioned in the available literature

Mode of Action

It’s known that micranoic acid a contains an unusual octanorlanostane skeleton that is degraded by the oxidative fission of the c-17 and c-20 bond, with c-17 being oxidized to the ketone level .

Result of Action

It’s known that micranoic acid a is a triterpenoid, and triterpenoids are known to have various biological activities, including anti-inflammatory, anti-tumor, and anti-hiv activities .

属性

IUPAC Name |

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFSMMYZKBYGK-JVRYAFQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Micranoic acid A | |

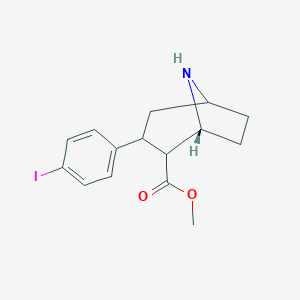

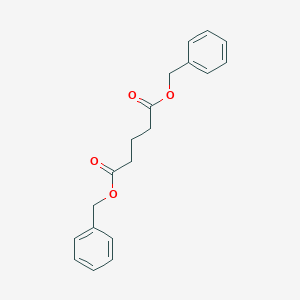

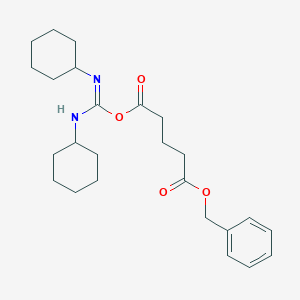

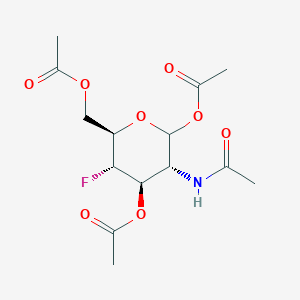

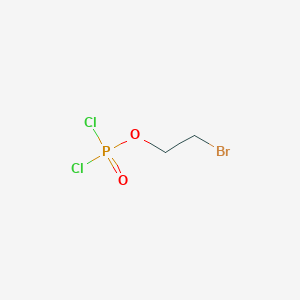

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)